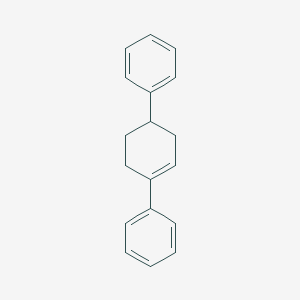

(4-Phenylcyclohexen-1-yl)benzene

Beschreibung

(4-Phenylcyclohexen-1-yl)benzene is a bicyclic aromatic compound characterized by a benzene ring directly attached to a cyclohexene moiety substituted with a phenyl group at the 4-position. This structure combines the planar aromaticity of benzene with the partial unsaturation of the cyclohexene ring, influencing its electronic properties and reactivity.

Eigenschaften

CAS-Nummer |

10470-07-2 |

|---|---|

Molekularformel |

C18H18 |

Molekulargewicht |

234.3 g/mol |

IUPAC-Name |

(4-phenylcyclohexen-1-yl)benzene |

InChI |

InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,18H,12-14H2 |

InChI-Schlüssel |

VPEFPWKOJMYXGA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=CCC1C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Phenylcyclohexen-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via the formation of a Grignard intermediate, which then undergoes a nucleophilic addition to the cyclohexene ring, resulting in the formation of (4-Phenylcyclohexen-1-yl)benzene.

Industrial Production Methods

In industrial settings, (4-Phenylcyclohexen-1-yl)benzene can be produced through catalytic hydrogenation of styrene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of (4-Phenylcyclohexen-1-yl)benzene can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylbenzene.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Cyclohexylbenzene

Substitution: Nitro, sulfonyl, and halogenated derivatives

Wissenschaftliche Forschungsanwendungen

(4-Phenylcyclohexen-1-yl)benzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: (4-Phenylcyclohexen-1-yl)benzene is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-Phenylcyclohexen-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(1-Cyclohexen-1-yl)-4-methoxybenzene

Structural Differences :

- The methoxy (-OCH₃) group replaces the phenyl substituent in (4-Phenylcyclohexen-1-yl)benzene.

- Molecular Formula: C₁₃H₁₆O vs. C₁₈H₁₆ for the target compound.

Properties and Reactivity :

4-Phenylcyclohex-1-ene-1-carboxylic Acid

Structural Differences :

- A carboxylic acid (-COOH) group is present at the 1-position of the cyclohexene ring.

- Molecular Formula: C₁₃H₁₄O₂ vs. C₁₈H₁₆.

Properties and Reactivity :

- The carboxylic acid introduces hydrogen-bonding capacity, significantly increasing solubility in aqueous and polar solvents.

- Acidic protons (pKa ~4-5) enable salt formation, contrasting with the neutral (4-Phenylcyclohexen-1-yl)benzene. This functional group also directs regioselectivity in further reactions .

4-Hexylbiphenyl

Structural Differences :

- A linear hexyl chain replaces the cyclohexene ring in the target compound.

- Molecular Formula: C₁₈H₂₂ vs. C₁₈H₁₆.

Properties and Reactivity :

4-Benzyloxy-1-ethynyl-3-methoxy-benzene

Structural Differences :

- Ethynyl (-C≡CH) and benzyloxy (-OBn) groups introduce triple bonds and ether linkages.

- Molecular Formula: C₁₆H₁₄O₂ vs. C₁₈H₁₆.

Properties and Reactivity :

- The ethynyl group enables click chemistry applications, while the benzyloxy substituent offers steric bulk, reducing reaction rates at the aromatic ring.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Substituent | Functional Group Impact |

|---|---|---|---|

| (4-Phenylcyclohexen-1-yl)benzene | C₁₈H₁₆ | Phenyl on cyclohexene | Conjugation, rigidity |

| 1-(1-Cyclohexen-1-yl)-4-methoxybenzene | C₁₃H₁₆O | Methoxy | Electron donation, increased polarity |

| 4-Phenylcyclohex-1-ene-1-carboxylic Acid | C₁₃H₁₄O₂ | Carboxylic acid | Acidity, hydrogen bonding |

| 4-Hexylbiphenyl | C₁₈H₂₂ | Hexyl chain | Lipophilicity, reduced conjugation |

| 4-Benzyloxy-1-ethynyl-3-methoxy-benzene | C₁₆H₁₄O₂ | Ethynyl, benzyloxy | Click chemistry, steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.